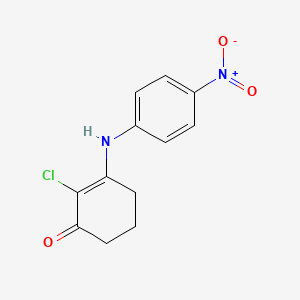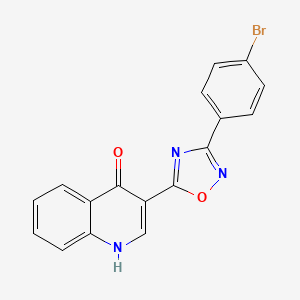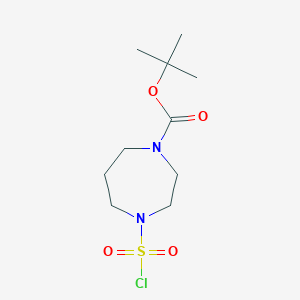
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O4S and a molecular weight of 206.22 g/mol It is characterized by the presence of an imidazolidine-2,4-dione core structure substituted with a 2-methanesulfonylethyl group
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl-containing compounds on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl groups with biological molecules.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its imidazolidine-2,4-dione core is a common motif in various pharmaceutical agents, and the methanesulfonylethyl group can enhance the compound’s pharmacokinetic properties.
Industry
In industrial applications, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
Imidazolidine-2,4-dione+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The imidazolidine ring can be reduced under specific conditions to yield different imidazolidine derivatives.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the imidazolidine ring can produce various imidazolidine derivatives.
Wirkmechanismus
The mechanism of action of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The methanesulfonylethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the imidazolidine-2,4-dione core can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Chloroethyl)imidazolidine-2,4-dione: Similar structure but with a chloroethyl group instead of a methanesulfonylethyl group.
5-(2-Hydroxyethyl)imidazolidine-2,4-dione: Contains a hydroxyethyl group, offering different reactivity and biological properties.
5-(2-Aminoethyl)imidazolidine-2,4-dione: Features an aminoethyl group, which can engage in different types of chemical interactions.
Uniqueness
5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione is unique due to the presence of the methanesulfonylethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
IUPAC Name |
5-(2-methylsulfonylethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPWDHCJZZYZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(2,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2612092.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-yl]propan-1-one hydrochloride](/img/structure/B2612094.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2612095.png)
![(2Z)-N-acetyl-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2612096.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-cyclopentylacetamide](/img/structure/B2612101.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2612102.png)
![3-(2-chloro-6-fluorophenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2612103.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2612104.png)
![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2612106.png)

![7-[5-(2,4-Dichlorophenyl)-2-furyl]-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2612108.png)

